Product packaging for 3,8-Dinitro-6-phenylphenanthridine(Cat. No.:CAS No. 82921-86-6)

3,8-Dinitro-6-phenylphenanthridine

Cat. No.: B017715
CAS No.: 82921-86-6
M. Wt: 345.3 g/mol
InChI Key: FCDIEAMONAJOJE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenanthridine (B189435) Chemistry Research

The study of phenanthridine chemistry has a rich history dating back to the late 19th century, with periods of intense investigation followed by renewed interest as new applications are discovered.

The parent compound, phenanthridine, was first synthesized by Amé Pictet and H. J. Ankersmit in 1891. wikipedia.org Their method involved the pyrolysis of the condensation product of benzaldehyde (B42025) and aniline (B41778). wikipedia.org Following this discovery, several other synthetic routes were developed. The Pictet–Hubert reaction of 1899 involved the reaction of an N-acyl-o-xenylamine with zinc chloride at high temperatures, though it often resulted in low yields. wikipedia.org

A significant improvement came with the Morgan–Walls reaction, which utilized a cyclodehydration of o-formamidobiphenyl with phosphorus oxychloride, often in a high-boiling solvent like nitrobenzene, to achieve higher yields. wikipedia.org These early methods were crucial in making the phenanthridine core accessible for further study and laid the groundwork for the structural elucidation of this class of compounds.

Table 1: Comparison of Early Phenanthridine Synthesis Methods
Synthesis MethodYearKey ReagentsCharacteristics
Pictet-Ankersmit1891Benzaldehyde, AnilinePyrolysis-based; foundational method. wikipedia.org
Pictet-Hubert1899N-acyl-o-xenylamine, Zinc ChlorideHigh-temperature reaction; low yields. wikipedia.org
Morgan-Walls1931o-Formamidobiphenyl, Phosphorus OxychlorideImproved yields through cyclodehydration. wikipedia.org

After a period of diminished focus, the 21st century has seen a significant resurgence in phenanthridine research. nih.gov This renewed interest is largely driven by the discovery of new, naturally occurring phenanthridine alkaloids with potent biological activities and the exploration of novel applications for synthetic derivatives. nih.gov Researchers are now developing more efficient and environmentally friendly synthetic methods, including transition-metal-catalyzed reactions and photocatalysis, to create diverse libraries of phenanthridine compounds for screening. researchgate.net

Significance of Phenanthridine Core in Medicinal and Materials Science

The planar, aromatic structure of the phenanthridine core makes it an ideal scaffold for applications in both medicine and materials science, owing to its unique electronic and intercalating properties. acs.org

Phenanthridine derivatives are among the most studied families of biologically active compounds, largely due to their ability to interact with nucleic acids. nih.gov The planar ring system can insert itself between the base pairs of DNA, a process known as intercalation. wikipedia.org This mechanism is central to the action of many anticancer and antiparasitic agents. nih.gov

The most famous example is ethidium (B1194527) bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), a derivative widely used for decades as a fluorescent marker for DNA and RNA in molecular biology laboratories. nih.gov Its ability to fluoresce upon binding to nucleic acids also highlights the therapeutic potential of this class. nih.gov Building on this, numerous studies have explored phenanthridines as promising anticancer agents, with some derivatives showing significant activity against various cancer cell lines. tandfonline.comnih.gov

The utility of the phenanthridine scaffold extends beyond biomedicine into the realm of materials science. Their inherent fluorescence and stable aromatic structure are highly desirable for optoelectronic applications. Researchers have investigated phenanthridine derivatives for use in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of certain phenanthridine-based compounds make them suitable as emissive materials in OLED displays.

Fluorescent Probes: Beyond their use with DNA, phenanthridines are developed as fluorescent probes for various biological and chemical sensing applications due to their large Stokes shift and high chemical stability. nih.gov

Overview of Nitrated Phenanthridine Derivatives in Academic Literature

Among the many classes of phenanthridine derivatives, nitrated versions represent an important subgroup. The introduction of nitro groups (–NO₂) onto the phenanthridine core can significantly alter the electronic properties of the molecule, influencing its reactivity, photophysical characteristics, and potential applications. A 1952 study specifically detailed the nitration of the parent phenanthridine molecule. rsc.org

The compound 3,8-Dinitro-6-phenylphenanthridine is a specific example of such a derivative. It is recognized in chemical literature and databases as a compound useful in organic synthesis. scbt.com The presence of two nitro groups at the 3 and 8 positions, combined with a phenyl group at the 6 position, creates a molecule with distinct chemical properties. While extensive research focusing solely on the applications of this specific dinitro-derivative is not widely published, its structure suggests its role as an intermediate in the synthesis of more complex molecules, such as the corresponding diamino derivatives, which are known for their biological activity. sigmaaldrich.comfishersci.com

Table 2: Chemical Properties of this compound
PropertyValue
CAS Number82921-86-6 scbt.comclearsynth.com
Molecular FormulaC₁₉H₁₁N₃O₄ scbt.com
Molecular Weight345.31 g/mol scbt.com
AppearanceData not available
Melting PointData not available
Boiling PointData not available

The synthesis of such nitrated compounds serves as a gateway to further functionalization. The nitro groups can be chemically reduced to amino groups, providing a route to compounds structurally related to the well-known 3,8-diamino-6-phenylphenanthridine (B17713). sigmaaldrich.com This highlights the importance of nitrated phenanthridines as key synthetic intermediates in medicinal and materials chemistry research.

Rationale for Dinitro Substitution at 3,8 Positions

The introduction of nitro groups, particularly at the 3 and 8 positions of the phenanthridine ring, is a strategic modification aimed at modulating the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro groups significantly influences the electron density distribution across the aromatic system. This alteration of the electronic landscape can have profound effects on the compound's reactivity and its non-covalent interactions with biological targets.

Systematic studies on related phenanthridine derivatives have revealed the critical role of substituents at the 3 and 8 positions in defining the molecule's biological activity. For instance, the substitution pattern at these positions can impact the compound's ability to intercalate into DNA, a common mechanism of action for many phenanthridine derivatives. The electronic properties of these substituents can fine-tune the binding affinity and specificity of the interaction with nucleic acids. nih.gov While much of the literature focuses on amino substitutions at these positions, the principles of electronic modulation remain relevant for dinitro substitutions.

Importance of the Phenyl Group at the 6-Position

Research Findings on this compound

Detailed research findings on this compound are primarily centered on its synthesis and its use as a chemical intermediate in the preparation of other complex molecules. The compound is commercially available for research purposes, indicating its utility in academic and industrial laboratories.

PropertyValue
Molecular Formula C₁₉H₁₁N₃O₄
Molecular Weight 345.31 g/mol
CAS Number 82921-86-6

This table presents the fundamental chemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11N3O4 B017715 3,8-Dinitro-6-phenylphenanthridine CAS No. 82921-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dinitro-6-phenylphenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDIEAMONAJOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003002
Record name 3,8-Dinitro-6-phenylphenanthridine
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Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82921-86-6
Record name 3,8-Dinitro-6-phenylphenanthridine
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Record name 3,8-Dinitro-6-phenylphenanthridine
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Record name 3,8-Dinitro-6-phenylphenanthridine
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Record name 3,8-dinitro-6-phenylphenanthridine
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Synthetic Strategies and Methodologies for 3,8 Dinitro 6 Phenylphenanthridine

Classical Synthetic Approaches to the Phenanthridine (B189435) Skeleton

The fusion of the central nitrogen-containing ring onto a biphenyl (B1667301) framework is the key challenge addressed by several named reactions in organic chemistry.

While the Pictet-Ankersmit reaction is a known method for forming certain heterocyclic systems through pyrolysis, it is not a classical or commonly cited method for the synthesis of the phenanthridine skeleton. The reaction typically involves the pyrolysis of N-benzyl-aniline derivatives to form phenanthridine, but its application is not widespread for the construction of the specific 6-phenylphenanthridine (B3050595) backbone.

The Pictet-Hubert reaction, discovered by Amé Pictet and A. Hubert in 1896, is a more direct and historically significant method for phenanthridine synthesis. wikipedia.org This approach involves the dehydrative cyclization of N-acyl derivatives of 2-aminobiphenyl. wikipedia.orgdrugfuture.com

The general process requires heating an N-acyl-2-aminobiphenyl with a dehydrating agent, classically zinc chloride, at high temperatures, typically between 250-300°C. drugfuture.com The reaction forces an intramolecular electrophilic substitution on the adjacent phenyl ring, followed by dehydration and aromatization to yield the phenanthridine core. The high energy demands and sometimes harsh conditions of the original protocol have led to the development of more efficient modifications.

Reaction Conditions for Pictet-Hubert Reaction

ReagentTemperatureNotes
Zinc Chloride (ZnCl₂)250-300°CClassical method, requires high heat. drugfuture.com

In 1931, Gilbert Morgan and Leslie Walls introduced a significant modification of the Pictet-Hubert reaction that has become a mainstay for phenanthridine synthesis. wikipedia.org The Morgan-Walls reaction achieves the same intramolecular cyclization of an N-acyl-2-aminobiphenyl but under considerably milder conditions. wikipedia.orgresearchgate.net

The classical Morgan-Walls method employs phosphorus oxychloride (POCl₃) as the cyclizing agent, often in a high-boiling solvent like nitrobenzene. wikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds through the formation of a reactive intermediate from the amide, which then undergoes ring closure. wikipedia.org

More recent advancements have further improved upon this method. A notable modern modification uses trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as 2-fluoropyridine. thieme-connect.comresearchgate.net This protocol allows the reaction to proceed under even milder conditions, often at room temperature, and is compatible with a wider range of functional groups, representing a flexible and efficient route to various phenanthridine derivatives. thieme-connect.comresearchgate.net

Comparison of Dehydrative Ring-Closure Methods

MethodReagent(s)Typical SolventConditions
Pictet-HubertZinc ChlorideNone (neat)250-300°C drugfuture.com
Morgan-Walls (Classical)Phosphorus OxychlorideNitrobenzeneReflux wikipedia.orgresearchgate.net
Morgan-Walls (Modified)Tf₂O / 2-FluoropyridineAcetonitrile or DichloromethaneMild (e.g., room temp) thieme-connect.comresearchgate.net

Synthesis of 3,8-Dinitro-6-phenylphenanthridine Precursors

Once the phenanthridine skeleton is formed, the synthesis of the target compound requires the introduction of nitro groups at the 3 and 8 positions. This is typically achieved by acting upon a suitable phenanthridine precursor.

Scientific literature does not provide a standard or established synthetic pathway for the preparation of this compound that proceeds via a dicarbethoxyamino derivative. This route is not considered a conventional method for the synthesis of this specific compound.

The compound 3,8-Diamino-6-phenylphenanthridine (B17713) is a well-characterized molecule used in the synthesis of other complex structures, such as rigid polyamides and the biologically significant molecule ethidium (B1194527) bromide. sigmaaldrich.comthermofisher.comwikipedia.org Chemically, it is most commonly synthesized via the reduction of this compound.

The role of 3,8-Diamino-6-phenylphenanthridine as a direct precursor for the synthesis of this compound, as outlined, is not supported by established synthetic methodologies. Such a transformation would necessitate the oxidation of two aromatic amino groups to nitro groups. This is a challenging chemical conversion for which standard, high-yielding protocols are not available in synthetic organic chemistry. The reverse reaction, the reduction of the dinitro compound to the diamino compound, is the conventional and synthetically feasible pathway.

Modern and Advanced Synthetic Transformations

Recent advancements in synthetic chemistry have provided powerful tools for the construction of complex heterocyclic frameworks like phenanthridine. These methods, including transition metal-catalyzed reactions and metal-free cyclizations, offer significant advantages in terms of efficiency and molecular diversity.

The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov Transition metals, particularly palladium and rhodium, are pivotal in catalyzing these transformations for the synthesis of phenanthridines. nih.gov A key challenge in this area is the inherent inertness of C-H bonds and the need for directing groups to control regioselectivity. rsc.org For phenanthroline-based structures, the chelating nature of the nitrogen atoms can sometimes complicate catalysis by deactivating the metal catalyst, necessitating careful selection of ligands and reaction conditions. researchgate.net

Palladium catalysis is a versatile and widely studied method for synthesizing phenanthridines and their derivatives. researchgate.net These strategies often involve the intramolecular C-H arylation of a suitable biaryl precursor. A common approach begins with readily available starting materials, such as benzylamines and aryl iodides. beilstein-journals.org

One prominent strategy involves a sequential, picolinamide (B142947) (PA)-directed C-H functionalization. beilstein-journals.org In this process, the ortho-C-H bond of a PA-protected benzylamine (B48309) is first arylated with an aryl iodide using a palladium catalyst. The resulting biaryl intermediate then undergoes a palladium-catalyzed intramolecular C-H amination to form a dihydrophenanthridine, which is subsequently oxidized to the aromatic phenanthridine product. beilstein-journals.org This method demonstrates the power of a directing group to facilitate sequential C-H functionalization at different sites.

Table 1: Key Features of a Sequential Palladium-Catalyzed Phenanthridine Synthesis beilstein-journals.org

Step Reaction Type Catalyst Oxidant Key Feature
1. Arylation PA-Directed C(sp²)–H Arylation Pd(OAc)₂ - Forms the biaryl precursor without expensive silver additives.
2. Cyclization & Oxidation Intramolecular C–H Amination & Aromatization Pd(OAc)₂ PhI(OAc)₂ & Cu(OAc)₂ A one-pot cyclization and oxidation to yield the final phenanthridine.

Research has also focused on the synthesis of phenanthridinones, which are structurally related to phenanthridines, via palladium-catalyzed C-H activation. nih.govnih.gov These methods include the cyclization of N-substituted o-halobenzanilides or the dehydrogenative coupling of halogen-free benzanilides. nih.govnih.gov The use of palladium nanoparticles as catalysts has also been explored, offering potential advantages in catalyst stability and recyclability. nih.gov

Rhodium catalysis offers distinct mechanistic pathways for the synthesis of heterocyclic systems. One of the powerful methods involves the [2+2+2] cycloaddition of alkynes, which can be employed to construct the phenanthridine core. nih.gov More recent advancements focus on rhodium(III)-catalyzed synthesis using α,β-unsaturated ketoximes and internal alkynes. thieme-connect.de

In these transformations, the oxime functionality plays a dual role: it acts as a directing group to initiate a vinylic C-H activation (rhodation) and as an internal oxidant to maintain the catalytic cycle. thieme-connect.de The general mechanism proceeds through:

Vinylic C-H bond activation directed by the oxime nitrogen.

Insertion of the alkyne into the vinyl-rhodium bond.

Intramolecular C-N bond formation to close the ring.

Reductive elimination and regeneration of the active Rh(III) catalyst, facilitated by the N-O bond of the oxime which acts as an internal oxidant. thieme-connect.deacs.org

This approach allows for the creation of highly substituted pyridines and can be extended to phenanthridine frameworks. thieme-connect.de The development of more reactive internal oxidants has enabled some of these reactions to proceed at room temperature with low catalyst loadings. acs.org

Table 2: General Conditions for Rhodium-Catalyzed Pyridine (B92270) Synthesis thieme-connect.de

Component Example Role
Catalyst [Cp*RhCl₂]₂ Active metal center for C-H activation
Additive CsOPiv Base/Co-catalyst
Substrate 1 α,β-Unsaturated Oxime Provides the vinyl C-H bond and acts as an internal oxidant
Substrate 2 Internal Alkyne Annulation partner
Solvent DCE (1,2-dichloroethane) Reaction medium

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and the environmental impact associated with transition metal catalysts. nih.gov For phenanthridine synthesis, these strategies often rely on radical-mediated processes to form the crucial C-C or C-N bond of the central ring. nih.govrsc.org

Oxidative cyclizations are a broad class of reactions that forge new rings through an oxidative transformation. nih.gov In the context of phenanthridine synthesis, these reactions often involve the cyclization of 2-isocyanobiphenyls. Visible-light-induced aerobic oxidative cyclization is a particularly innovative approach. rsc.orgrsc.org

In a typical system, an organic dye, such as Eosin B, acts as a photoredox catalyst. rsc.orgrsc.org Upon irradiation with visible light (e.g., a blue LED), the photocatalyst initiates the formation of a radical from a precursor, such as a hydrazine (B178648). This radical is then trapped by the isonitrile group of a 2-isocyanobiphenyl. The resulting imidoyl radical undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by an oxidative aromatization step, often using oxygen from the air as the terminal oxidant, to yield the 6-substituted phenanthridine. rsc.orgresearchgate.net

This method is notable for its mild conditions (room temperature) and its use of visible light and air, which are abundant and sustainable resources. rsc.orgresearchgate.net

Table 3: Components of a Visible-Light Induced Oxidative Cyclization rsc.orgrsc.org

Component Example Role
Substrate 2-Isocyanobiphenyl Phenanthridine precursor
Radical Source Hydrazine Provides the radical for addition to the isonitrile
Photocatalyst Eosin B Absorbs visible light to initiate the radical process
Base K₂CO₃ Facilitates the reaction
Oxidant Air (O₂) Terminal oxidant for the final aromatization step
Light Source Blue LED Energy source for the photocatalyst

Other oxidative approaches include silver-catalyzed radical decarboxylation-cyclization of α-oxocarboxylates with isocyanides to form 6-acyl phenanthridines. rsc.org While this method uses a metal catalyst, it highlights the broader strategy of using oxidative radical processes for phenanthridine synthesis.

Homolytic Aromatic Substitution (HAS) is a powerful radical-based mechanism for forming new bonds to an aromatic ring. pitt.edursc.org This process involves the addition of a radical to an arene, forming a cyclohexadienyl radical intermediate, which then undergoes oxidation to the substituted aromatic product. pitt.edu

In the context of phenanthridine synthesis, HAS is often the key ring-closing step in radical cascade reactions. nih.gov A common strategy involves the reaction of 2-isocyanobiphenyls with aromatic aldehydes, promoted by a base. This reaction, termed Base Promoted Homolytic Aromatic Substitution (BHAS), proceeds via the following steps:

An acyl radical is generated from the aromatic aldehyde using an initiator system (e.g., a small amount of FeCl₃ with tBuOOH as the oxidant).

The acyl radical adds to the isonitrile carbon of the 2-isocyanobiphenyl.

The resulting imidoyl radical undergoes intramolecular homolytic aromatic substitution onto the neighboring aryl ring.

An oxidation/deprotonation sequence yields the final 6-aroylated phenanthridine. nih.gov

This methodology provides a robust, metal-free (or minimal metal initiator) pathway to functionalized phenanthridines. nih.gov The efficiency of modern HAS reactions has elevated them to a primary synthetic tool, rivaling traditional organometallic and electrophilic substitution protocols. rsc.org

Metal-Free Cyclization Reactions

Intramolecular C-N Bond Formation

The construction of the central phenanthridine ring is frequently achieved through intramolecular cyclization reactions that form a key carbon-nitrogen (C-N) bond. nih.gov These strategies are among the most attractive and common for accessing the phenanthridine framework. nih.govbeilstein-journals.org While classical methods like the Pictet-Hubert and Morgan-Walls reactions require very high temperatures, modern approaches have been developed under milder conditions. nih.gov

One notable strategy involves the intramolecular cyclization of biaryl oximes. nih.govbeilstein-journals.org For instance, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can undergo a photochemically-mediated cyclization when exposed to UV radiation, affording the phenanthridine product. nih.gov This process proceeds through the homolytic cleavage of the N–O bond to form an iminyl radical, which then undergoes intramolecular cyclization to furnish the phenanthridine ring. beilstein-journals.org Another approach is the transition-metal-free anionic cyclization, which can be induced by reagents like lithium triethylborohydride, proceeding via a nucleophilic aromatic substitution (SNAr) pathway to form the C-N bond. tcichemicals.com These methods represent powerful tools for creating the fundamental phenanthridine skeleton necessary for a precursor to this compound.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a one-pot procedure to form a single product. ajrconline.org These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity from simple starting materials. ajrconline.orgmdpi.com The synthesis of phenanthridine and related heterocyclic systems can benefit significantly from such convergent strategies.

For example, MCRs have been developed for the synthesis of phenanthridinones, which share a core structure with phenanthridines. nih.gov Tandem processes, where multiple bond-forming events occur sequentially in a single reaction vessel, are also prominent. A palladium-catalyzed aerobic domino Suzuki coupling–Michael addition reaction has been used to access the phenanthridine framework. beilstein-journals.org Similarly, a three-component reaction has been employed to create the benzo[a]phenanthridine core, highlighting the power of MCRs in building complex polycyclic aromatic systems. beilstein-journals.org Such methodologies could provide an efficient pathway to assemble a highly substituted biaryl precursor, which could then be cyclized and functionalized to yield this compound.

Functionalization at Specific Positions (e.g., C-6 Phenyl, Nitro Groups)

The chemical reactivity of this compound allows for functionalization at several key positions, particularly on the C-6 phenyl ring and at the nitro groups.

C-6 Phenyl Group Functionalization: The C-6 phenyl substituent can be activated for further reactions. A key example is the N-assisted C-H activation and cyclometalation of the ortho-carbon of the phenyl ring. csic.es Research has shown that this compound (referred to as HC^N) can react with platinum complexes to form new C,N-cyclometalated compounds. csic.es The process can proceed through a dinuclear intermediate, [{Pt(µ-Cl)(C^N)}₂], which serves as a starting material for various mononuclear heteroleptic Pt(II) complexes. csic.es This functionalization creates a highly distorted metallocycle due to steric strain, a feature confirmed by X-ray crystallography of related structures. csic.es

Table 1: Selected Structural Data for Cyclometalated this compound Complexes. csic.es
Structural FeatureDescriptionSignificance
Cyclometalation SiteOrtho-C of the C-6 phenyl ring (C2')Demonstrates regioselective C-H activation.
Ligand DistortionThe cyclometalated this compound ligand is strongly distorted.Indicates significant strain in the resulting complex.
Dihedral Angle (Phenanthridine-Phenyl)Angles of 35.14° to 39.18° observed between the phenanthridine and phenyl moieties in related crystal structures.Quantifies the non-planar nature of the coordinated ligand.
HemilabilityThe N-dissociation of the ligand can occur in the presence of excess ancillary ligands, attributable to the large distortion of the metallocycle.Highlights the unique reactivity of the strained complex.

Nitro Group Functionalization: The two nitro groups are powerful electron-withdrawing groups that significantly influence the electronic properties of the phenanthridine ring. They also serve as versatile functional handles for subsequent transformations. In related heterocyclic systems like quinolones, nitro groups are known to activate the ring for cine-substitution reactions, allowing for the introduction of various nucleophiles. nih.gov

A primary and crucial functionalization of the nitro groups in this compound is their reduction to the corresponding amino groups. This transformation yields the highly useful intermediate 3,8-Diamino-6-phenylphenanthridine . sigmaaldrich.comchemsrc.com This diamine is a stable solid and serves as a monomer in the synthesis of specialized aromatic polyamides. sigmaaldrich.comchemsrc.com The reduction of the nitro groups represents a key step in expanding the utility of the core scaffold for materials science applications.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its derivatives rely on standard laboratory techniques appropriate for organic compounds, particularly for nitroaromatic and heterocyclic systems.

Following synthesis, the crude product is typically purified using one or a combination of the following methods:

Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as dioxane or various alcohols are often effective for recrystallizing phenanthridine derivatives and related multi-ring systems. mdpi.comdovepress.com

Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel is a standard procedure. A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components, separating the desired product from byproducts and unreacted starting materials. dovepress.com

High-Performance Liquid Chromatography (HPLC): For high-purity samples or for analytical quantification, reversed-phase HPLC is a powerful technique. Methods developed for separating explosive mixes, which include various dinitro- and trinitro-aromatic compounds, are particularly relevant. For instance, a C6-Phenyl column has been shown to be effective for separating such compounds, suggesting its utility for the analysis and purification of this compound. phenomenex.com

Once isolated, the purity and structure of the compound are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy. nih.gov

Mass Spectrometry (MS), often using techniques like Electrospray Ionization (ESI-MS). nih.gov

Melting Point Analysis. sigmaaldrich.com

Spectroscopic and Computational Characterization of 3,8 Dinitro 6 Phenylphenanthridine and Its Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable, experimentally-derived information regarding the structure, bonding, and electronic properties of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecular skeleton.

¹H NMR Data for 3,8-Dinitro-6-phenylphenanthridine

Chemical Shift (ppm) Multiplicity Integration Assignment
Data not availableData not availableData not availableData not available

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Data not availableData not available

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "molecular fingerprint," identifying the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic rings, C=C and C=N stretching vibrations within the phenanthridine (B189435) core, and, most notably, the symmetric and asymmetric stretching vibrations of the nitro (–NO₂) groups, which typically appear in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

However, a specific experimental FTIR spectrum for this compound has not been found in the available scientific literature.

FTIR Spectral Data for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
Data not availableData not available

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated aromatic systems. The absorption maxima (λ_max) provide information about the extent of conjugation and the presence of chromophoric groups. The parent phenanthridine ring system shows characteristic absorption bands. wikipedia.org The addition of two nitro groups, which are strong chromophores, and a phenyl group is expected to significantly influence the absorption spectrum. Studies on other nitroaromatic compounds show that adding nitro functional groups can lead to shifts in the absorption maxima and changes in intensity. lookchem.com

Specific experimental UV-Vis absorption data for this compound dissolved in a specified solvent is not available in the reviewed literature.

UV-Vis Absorption Data for this compound

λ_max (nm) Molar Absorptivity (ε) Solvent
Data not availableData not availableData not available

Photoluminescence Spectroscopy (Stationary and Time-Resolved)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (rapid emission) and phosphorescence (slower emission). This technique provides insights into the electronic excited states of a molecule. While derivatives of phenanthridine are known for their fluorescent properties, particularly the diamino derivatives which are used as fluorescent tags, specific photoluminescence data (such as excitation and emission wavelengths or quantum yields) for this compound is not documented in the available literature. wikipedia.org Nitroaromatic compounds are often weak emitters or non-luminescent due to efficient non-radiative decay pathways from their excited states.

Photoluminescence Data for this compound

Excitation λ_max (nm) Emission λ_max (nm) Quantum Yield (Φ) Lifetime (τ)
Data not availableData not availableData not availableData not available

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The exact mass of this compound can be calculated from its molecular formula, C₁₉H₁₁N₃O₄, to be 345.07495584. lookchem.com An experimental mass spectrum would confirm this molecular weight with a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺.

However, detailed experimental mass spectrometry data, including fragmentation patterns for this compound, is not published in the reviewed scientific databases.

Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
Data not availableData not availableData not available

Millimetre Wave Spectroscopy

Millimetre wave spectroscopy probes the rotational transitions of molecules in the gas phase, providing extremely precise data on molecular geometry and bond lengths. This technique is highly specialized and is typically applied to smaller, more volatile molecules. There is no information in the scientific literature regarding the application of millimetre wave spectroscopy to a complex, low-volatility molecule such as this compound.

Electrochemical Analysis

Cyclic Voltammetry (CV)

No studies detailing the cyclic voltammetry of this compound could be located. This type of electrochemical analysis is crucial for understanding the redox properties of a compound, including its oxidation and reduction potentials. Such data would provide insight into its electron-donating or -accepting capabilities, which are fundamental to its potential applications in materials science and electronics. While studies on other phenanthridine derivatives exist, the specific electronic effects of the two nitro groups and the phenyl substituent on the phenanthridine core of this particular molecule have not been documented through CV. researchgate.net

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Electronic Properties (Orbital Energies, Energy Gap)

There is no published research available that reports on the electronic properties of this compound using Density Functional Theory (DFT) calculations. Such calculations would be instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the resulting energy gap. This information is vital for predicting the compound's reactivity, stability, and potential as a semiconductor or in optoelectronic devices.

Geometry Optimization

Similarly, no DFT-based geometry optimization studies for this compound have been found in the scientific literature. Geometry optimization is a computational method used to determine the most stable three-dimensional structure of a molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which fundamentally influence the compound's physical and chemical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

The photophysical properties of this compound, which would be investigated using Time-Dependent Density Functional Theory (TD-DFT), have not been reported. TD-DFT is a powerful tool for predicting the absorption and emission spectra of molecules, which are essential characteristics for applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and photodynamic therapy. While research has been conducted on the photophysical properties of other substituted phenanthridines, showing that substituents can significantly influence these characteristics, specific data for the dinitro-phenyl derivative is absent. researchgate.netnih.govkiche.or.krmdpi.com

Molecular Modeling and Simulations

Comprehensive molecular modeling and simulation studies specifically for this compound are not described in the available scientific literature. Such studies are crucial for understanding the dynamic behavior of the molecule and its interactions with biological macromolecules.

Intercalation Mechanisms and Binding Energies

The primary proposed mechanism of action for phenanthridine derivatives is DNA intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. This interaction is known to disrupt normal DNA replication and transcription. For related compounds, such as the cationic intercalator ethidium (B1194527) and the uncharged 3,8-diamino-6-phenylphenanthridine (B17713), computational studies have shown that the stabilization energy is significant, with dispersion energy being the dominant contributing factor. nih.gov In the case of cationic intercalators, electrostatic and charge-transfer interactions also play an important role. nih.gov However, specific binding energies and a detailed step-by-step intercalation mechanism for this compound have not been reported. The presence of the electron-withdrawing nitro groups at the 3 and 8 positions is expected to significantly influence the electronic distribution of the phenanthridine core and, consequently, its binding affinity and specific interactions with DNA, but quantitative data to this effect are not available.

Quantum Chemical Calculations of Rotational Constants and Vibrational Modes

Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, such as its rotational constants and vibrational frequencies. Rotational constants are fundamental for microwave spectroscopy and provide precise information about the molecular geometry. Vibrational mode calculations are used to interpret infrared and Raman spectra, offering insights into the molecule's bonding and structure. No published studies were found that report the calculated rotational constants or a theoretical vibrational spectrum for this compound.

Reactivity and Chemical Transformations of 3,8 Dinitro 6 Phenylphenanthridine

Reactions of the Nitro Groups

The nitro functional groups are the primary sites of reactivity in 3,8-dinitro-6-phenylphenanthridine, undergoing reduction to form the corresponding amino derivatives. This transformation is a critical step in the synthesis of more complex molecules, including polymers and functional dyes.

The most prominent reaction of the nitro groups in this compound is their reduction to primary amino groups, yielding 3,8-diamino-6-phenylphenanthridine (B17713). This diamino derivative is a key intermediate, notably utilized in the synthesis of rigid aromatic polyamides. chemsrc.com The conversion of the dinitro compound to the diamino compound is a well-established transformation in organic chemistry.

While specific documented procedures for this exact substrate can be elusive, the reduction of aromatic nitro groups is commonly achieved through various established methods. These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. nih.govresearchgate.netnih.govorganic-chemistry.orgresearchgate.net Another common method involves the use of metal-acid systems, such as tin(II) chloride in the presence of hydrochloric acid. The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity of the resulting 3,8-diamino-6-phenylphenanthridine.

PrecursorProductReagents/Conditions (General)
This compound3,8-Diamino-6-phenylphenanthridineCatalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid (e.g., SnCl₂, HCl)

The reactivity of the nitro groups can be influenced by the specific reaction conditions employed. For instance, in the synthesis of cyclometalated complexes, the nitro groups remain intact, demonstrating their stability under certain organometallic reaction conditions. acs.org This selective reactivity allows for the targeted modification of other parts of the molecule while preserving the nitro functionalities for subsequent transformations.

C-H Activation and Cyclometalation Reactions

A significant aspect of the reactivity of this compound is its ability to undergo C-H activation, leading to the formation of cyclometalated complexes. This process is facilitated by the nitrogen atom of the phenanthridine (B189435) ring, which directs the metalation to a specific C-H bond on the appended phenyl group.

Research has shown that this compound can undergo N-assisted C-H activation of the phenyl ring when reacted with platinum(II) precursors. acs.org The nitrogen atom of the phenanthridine core acts as a directing group, facilitating the intramolecular activation of an ortho C-H bond of the 6-phenyl substituent. This process, known as cyclometalation, results in the formation of a stable five-membered platina-cycle.

The N-assisted C-H activation leads to the formation of C,N-cyclometalated platinum(II) complexes. The synthesis of these complexes typically involves a two-step process. Initially, an intermediate complex is formed, which then undergoes cyclometalation to yield the final dinuclear or mononuclear platinum(II) species. acs.org These complexes exhibit a distorted square-planar geometry around the platinum center.

The C,N-cyclometalated platinum(II) complexes derived from this compound exhibit interesting photophysical properties, including luminescence. acs.org The emission is attributed to a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited state. The electronic properties of the ancillary ligands attached to the platinum center can be varied to fine-tune the emission characteristics of these complexes.

Studies on a series of these cyclometalated platinum(II) complexes have provided insights into their luminescent behavior. The table below summarizes key photophysical data for selected complexes.

ComplexAbsorption λmax (nm)Emission λmax (nm)
[{Pt(μ-Cl)(C^N)}₂] 364, 436 (sh)653
[Pt(C^N)Cl(PPh₃)] 363, 450 (sh)651
[Pt(C^N)Cl(tht)] 367, 442 (sh)650
[Pt(C^N)(acac)] 374, 460 (sh)623
(Data sourced from Sicilia et al., Organometallics 2013, 32, 15, 4092–4102. C^N refers to the cyclometalated this compound ligand. sh = shoulder)

Formation of C,N-Cyclometalated Platinum(II) Complexes

Influence of Ancillary Ligands on Excited States

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a primary or ancillary ligand in metal complexes. Consequently, no data is available on the influence of other ancillary ligands on the excited states of such potential complexes. General studies on related phenanthroline and phenanthridine-based ligands in transition metal complexes, particularly with iridium(III) and ruthenium(II), have shown that the electronic nature of ancillary ligands can significantly modulate the photophysical properties, including the energies and lifetimes of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. However, without specific studies on complexes of this compound, any discussion on the influence of ancillary ligands would be speculative.

Reactivity of the Phenanthridine Nitrogen

The nitrogen atom at position 5 of the phenanthridine ring system possesses a lone pair of electrons, bestowing it with basic properties and making it a site for protonation and quaternization reactions. The nucleophilicity of this nitrogen is, however, significantly diminished by the presence of the two strongly electron-withdrawing nitro groups at the 3 and 8 positions.

Detailed experimental studies on the protonation of this compound are not extensively reported in the available scientific literature. However, computational predictions provide an insight into its basicity. The predicted pKa for the conjugate acid of this compound is approximately -0.32±0.30. lookchem.com This low pKa value indicates that this compound is a very weak base, a direct consequence of the electron-withdrawing nature of the two nitro groups which delocalize the lone pair of the nitrogen atom, making it less available for protonation. Protonation, when it occurs in strongly acidic media, would be expected to further influence the electronic and spectroscopic properties of the molecule, though specific data on these effects are not available.

The nitrogen atom of the phenanthridine ring can undergo quaternization, which involves the formation of a new carbon-nitrogen bond with an alkylating agent, resulting in a positively charged phenanthridinium salt. The reactivity of this compound towards quaternization is significantly reduced due to the electron-withdrawing nitro groups. google.com

A patented process describes the synthesis of 3,8-dinitro-5-ethyl-6-phenylphenanthridinium ethyl sulfate (B86663). google.com This reaction highlights the conditions necessary to achieve quaternization despite the reduced nucleophilicity of the phenanthridine nitrogen. The quaternization is typically carried out using a suitable alkylating agent, such as an alkyl sulfate, under elevated temperatures. The presence of electron-withdrawing groups necessitates more forcing reaction conditions compared to unsubstituted or electron-rich phenanthridines. For instance, the quaternization of a phenanthridine bearing two nitro groups and a p-cyanophenyl group at C-6 with methyl sulfate requires a temperature of 180°C. google.com

These quaternization reactions are significant as they lead to the formation of phenanthridinium salts, which are often studied for their biological activities.

ReactantAlkylating AgentProductReaction ConditionsReference
This compoundDiethyl sulfate3,8-Dinitro-5-ethyl-6-phenylphenanthridinium ethyl sulfateNot specified in abstract google.com
3,8-Dinitro-6-(p-cyanophenyl)phenanthridineMethyl sulfate5-Methyl-3,8-dinitro-6-(p-cyanophenyl)phenanthridinium methyl sulfate180°C google.com
6-(m-nitrophenyl)phenanthridineMethyl sulfate5-Methyl-6-(m-nitrophenyl)phenanthridinium methyl sulfateNitrobenzene, 150°C google.com

Functionalization of the Phenyl Substituent at C-6

There is currently no information available in the scientific literature regarding the direct functionalization of the phenyl substituent at the C-6 position of this compound. General synthetic strategies for phenanthridine derivatives often involve the use of pre-functionalized phenyl precursors before the cyclization step to form the phenanthridine core. Direct electrophilic or nucleophilic substitution on the C-6 phenyl ring of the fully formed dinitrophenanthridine system has not been documented. The directing effects of the phenanthridinyl core and the nitro groups on the substitution pattern of the C-6 phenyl ring remain an area for future investigation.

Ring Modification and Rearrangement Reactions

While the phenanthridine skeleton is generally stable, specific reactions can lead to modifications or rearrangements of the ring system. A notable reaction involving a nitro group is the novel ring closure to form a phenanthridine-5-oxide. acs.org This type of reaction, although not specifically documented for this compound, suggests a potential pathway for the modification of the phenanthridine core involving the participation of a nitro group.

General strategies for the synthesis of phenanthridine derivatives include various cyclization and rearrangement reactions. For instance, a ring-expansion strategy has been developed for the synthesis of phenanthridines from oximes and Grignard reagents via a magnesium-coordinated nitrenoid intermediate. researchgate.net Additionally, sequential Suzuki and modified Pictet-Spengler reactions provide a versatile route to the phenanthridine ring system. nih.gov However, the application of these methods to modify the pre-existing this compound skeleton has not been reported. The stability of the dinitrophenanthridine system under the conditions required for such rearrangements would be a critical factor.

Structure Activity Relationships Sar in Phenanthridine Derivatives

Impact of Substituents on Molecular Properties

Substituents attached to the phenanthridine (B189435) ring system can dramatically alter the molecule's electron distribution, planarity, and steric profile. These modifications, in turn, influence its reactivity, spectroscopic characteristics, and biological efficacy. The presence of electron-withdrawing or electron-donating groups is a particularly powerful tool for fine-tuning these properties.

The introduction of nitro (NO₂) groups, which are strongly electron-withdrawing, has a profound effect on the electronic landscape of the phenanthridine molecule. In the case of 3,8-Dinitro-6-phenylphenanthridine, the two nitro groups significantly modulate the properties of the aromatic system.

Theoretical studies on the related phenanthrene (B1679779) molecule demonstrate the substantial impact of nitro substitution. yu.edu.joresearchgate.net Adding nitro groups generally leads to a decrease in the molecule's total energy, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). yu.edu.joresearchgate.net This results in a smaller HOMO-LUMO energy gap, which can affect the molecule's color and reactivity. yu.edu.joresearchgate.net Concurrently, properties such as ionization potential and electron affinity tend to increase. yu.edu.joresearchgate.net

In phenanthridine derivatives intended for biological applications, such as radiosensitizers, the electron-withdrawing nature of nitro groups is critical. Targeting these compounds to DNA can diminish the dependency of their cytotoxic properties on the molecule's reduction potential, a key parameter for hypoxic cell-selective agents. nih.gov While electron-donating groups like the amino groups in ethidium (B1194527) bromide enhance the electron density of the aromatic rings, the electron-withdrawing nitro groups in this compound have the opposite effect, influencing its interaction with electron-rich biological targets. nih.govbeilstein-journals.org

Table 1: Effect of Nitro Group Substitution on the Electronic Properties of Phenanthrene (Illustrative Model) Data derived from theoretical studies on phenanthrene and its nitro derivatives. yu.edu.joresearchgate.net

PropertyPhenanthrene (Unsubstituted)Nitro-Substituted Phenanthrene
Total EnergyHigherLower
HOMO-LUMO Energy GapLargerSmaller
Ionization Potential (IP)LowerHigher
Electron Affinity (EA)LowerHigher

The substituent at the C-6 position of the phenanthridine core is pivotal in defining the molecule's steric and photophysical properties, which are critical for its biological interactions. The phenyl group in this compound serves to extend the aromatic system and influences the planarity and binding affinity of the molecule.

Research comparing different substituents at the C-6 position has revealed that the nature of this group significantly impacts DNA binding affinity and fluorescence. beilstein-journals.org For instance, a comparison between a phenyl group (as in ethidium bromide), a methyl group, and a 4-N,N-diethylaminophenyl group showed that the latter exhibited the strongest binding to DNA and the most significant fluorescence enhancement upon binding. beilstein-journals.org This effect is attributed to the twist angle between the C-6 substituent and the phenanthridine ring, which governs non-radiative decay pathways of the excited state. beilstein-journals.org The size of the aromatic group at C-6 is also crucial; replacing the phenanthridine in phenanthriplatin (B610081) with a smaller pyridine (B92270) ring eliminates the DNA unwinding capability, highlighting the importance of the bulky aromatic system for effective intercalation. mit.edu

Role of the Phenanthridine Core in Biological Interactions

The rigid, planar, and aromatic nature of the phenanthridine tricycle is the fundamental structural feature responsible for its characteristic biological interactions, most notably with nucleic acids. This core structure acts as a scaffold for positioning other functional groups that fine-tune binding specificity and affinity.

Phenanthridine derivatives are recognized as classic DNA and RNA intercalators. nih.govwikipedia.org The primary mechanism involves the insertion of the planar phenanthridine ring system between the base pairs of the nucleic acid double helix. beilstein-archives.orgrsc.org This process is typically initiated by an initial binding of the molecule to the groove of the DNA helix, followed by the intercalation event. rsc.org

The large hydrophobic surface of the phenanthridine core facilitates this insertion through π-π stacking interactions with the aromatic nucleotide bases. nih.govirb.hr For phenanthridinium salts, a permanent positive charge on the heterocyclic nitrogen atom provides an additional electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA and RNA, further stabilizing the complex. beilstein-journals.org Single-molecule studies on related platinum-phenanthridine complexes have detailed a binding mechanism involving a rapid, partial intercalation of the phenanthridine ring, which then facilitates a slower, irreversible covalent binding step. mit.edu

The intercalating properties of phenanthridine derivatives can lead to a binding preference for specific DNA topologies. Intercalation unwinds the DNA helix, and this process is energetically more favorable in negatively supercoiled DNA compared to relaxed or linear DNA. This topological selectivity is a key feature for certain applications.

A notable example is 3,8-diamino-6-phenylphenanthridine (B17713) (DAPP), an analogue of the title compound, which has been successfully employed as an affinity ligand in chromatography for the specific separation and purification of supercoiled plasmid DNA. genscript.com This specificity arises directly from the intercalative binding mode, which preferentially targets and binds to the underwound structure of supercoiled plasmids. genscript.com This suggests that this compound, which also operates via an intercalating mechanism, would likely exhibit similar specificity for supercoiled DNA.

Phenanthridine derivatives are widely utilized as fluorescent probes for detecting and visualizing nucleic acids. nih.govirb.hr Compounds like ethidium bromide and propidium (B1200493) iodide are considered gold-standard fluorescent markers for DNA and RNA due to a significant enhancement of their fluorescence upon intercalation. nih.govbeilstein-journals.org In an aqueous solution, the fluorescence of these molecules is often quenched, but when protected from the solvent environment within the DNA helix, their quantum yield increases dramatically.

The specific substituents on the phenanthridine core can be used to modify the spectroscopic properties of these probes. irb.hr The fluorescence characteristics can be altered by appending various groups to the aromatic system, allowing for the development of probes with different excitation and emission wavelengths or sensitivities. nih.govirb.hr The commercial classification of this compound as a dye and probe underscores its potential application in this area. scbt.com The phenyl group at C-6 and the dinitro substitution at C-3 and C-8 would be expected to modulate its photophysical properties, influencing its suitability as a specific fluorescent marker for DNA and RNA. beilstein-journals.org

Protein Binding and Inhibition

Phenanthridine derivatives have been identified as potent inhibitors of various proteins, a characteristic that is highly dependent on their substitution patterns.

The B-cell lymphoma-extra large (Bcl-XL) protein is a key regulator of apoptosis (programmed cell death) and a significant target in cancer therapy. acs.org Certain phenanthridine-based natural products and their synthetic analogues have been shown to inhibit Bcl-XL, thereby promoting apoptosis in cancer cells.

Research into the structure-activity relationships of these inhibitors has revealed that even minor structural similarities can lead to different binding site preferences on the Bcl-XL protein. For example, the natural products chelerythrine (B190780) and sanguinarine, despite their structural resemblance, target different binding sites. acs.orgnih.gov This specificity is crucial for designing more effective and selective cancer therapeutics.

Key structural motifs have been identified that determine both the binding site specificity and the inhibitory activity of phenanthridine analogues against Bcl-XL. acs.orgnih.gov Studies involving the synthesis of various analogues have elucidated the following key points:

Substitution at C7 and C8: The nature of the substituents at the 7th and 8th positions of the phenanthridine ring significantly impacts inhibitory activity. For instance, compounds with 7,8-dihydroxy groups are more potent inhibitors of Bcl-XL than their 7,8-dimethoxy counterparts. acs.orgacs.org This suggests that the hydroxyl groups play a critical role in the interaction with the protein, possibly through hydrogen bonding.

Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen in the phenanthridine ring is essential for binding activity. acs.orgacs.org

Constrained Ring Systems: The inclusion of a constrained dioxolo ring system, as seen in some natural products, enhances the binding activity. acs.org

Binding Site Interaction: Mutational analysis of the Bcl-XL protein has shown that specific residues within the BH1 domain are critical for the binding of certain phenanthridine inhibitors. For example, mutations at positions A142, E129, and D133 can drastically inhibit or moderately inhibit the binding of these compounds. acs.org

Table 1: Structure-Activity Relationship of Phenanthridine Derivatives as Bcl-XL Inhibitors
Structural FeatureImpact on Bcl-XL InhibitionReference
7,8-dihydroxy substitutionMore potent inhibition compared to 7,8-dimethoxy analogues acs.orgacs.org
Quaternary NitrogenEssential for binding activity acs.orgacs.org
Constrained Dioxolo RingEnhances binding activity acs.org
Substituents at C2Less impact on inhibitory activity compared to C7/C8 substituents acs.org

Beyond Bcl-XL, phenanthridine derivatives have been investigated as inhibitors of other enzymes, such as tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the cosmetics industry. researchgate.netmdpi.com

The design and synthesis of phenanthridine derivatives as anti-vitiligo agents have shown that specific structural modifications can lead to enhanced melanogenesis and tyrosinase activity. nih.gov Key findings include:

Substituents at C4: The presence of hydrogen-bond acceptor groups at the C4 position can enhance melanogenesis activity. nih.gov

Scaffold Hopping: Replacing the aromatic benzene (B151609) ring on ring C with a pyrazole (B372694) scaffold has been shown to enhance both melanogenesis and tyrosinase activity. nih.gov

Substituents at C7: The introduction of phenolic hydroxyl or 3-methyl-pyridine groups at the C7 position can remarkably improve the capacity for melanogenesis and tyrosinase activity. nih.gov

These findings underscore the versatility of the phenanthridine scaffold and the potential to modulate its biological activity against different targets through strategic chemical modifications.

Modulation of Biological Activity through Chemical Modification

The biological activity of phenanthridine derivatives can be finely tuned through precise chemical modifications. This allows for the optimization of their therapeutic properties and the development of new compounds with desired activities.

The strategic placement of functional groups on the phenanthridine core is a cornerstone of its structure-activity relationship. As discussed, the introduction of hydroxyl groups at C7 and C8 enhances Bcl-XL inhibition, while specific substitutions at C4 and C7 can modulate tyrosinase activity. acs.orgacs.orgnih.gov The presence of a cationic quaternary nitrogen is also a recurring theme for the biological activity of many phenanthridine derivatives, although some studies suggest it may not be essential for all cytotoxic effects. acs.orgnih.gov

The electronic properties of substituents also play a crucial role. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the inhibitory efficacy of phenanthridine derivatives against targets like tyrosinase. researchgate.net Furthermore, the electron-donor properties of amino groups at positions 3 and 8, such as in the well-known DNA intercalator ethidium bromide, can significantly influence the electron density of the aromatic system. nih.gov

The development of analogues and homologues of naturally occurring phenanthridines has been a fruitful strategy for discovering new and more potent bioactive compounds. acs.orgnih.govacs.org By synthesizing a series of related compounds, researchers can systematically probe the structural requirements for a particular biological effect. acs.org

This approach has been successfully applied to develop phenanthridine-based inhibitors of Bcl-XL with improved potency compared to the parent natural products. acs.orgnih.gov Similarly, the synthesis of novel phenanthridine analogues has led to the discovery of compounds with significant antibacterial and anticancer activities. nih.gov The development of phenanthridine amide and 1,2,3-triazole analogues has also yielded promising antitubercular agents. nih.govrsc.org

Table 2: Examples of Phenanthridine Analogue Development and Their Biological Targets
Analogue TypeBiological Target/ActivityReference
Chelerythrine/Sanguinarine AnaloguesBcl-XL Inhibition acs.orgnih.govacs.org
Phenanthridine Amide and 1,2,3-Triazole AnaloguesAntitubercular nih.govrsc.org
Dihydropyrrolo[1,2-f]phenanthridinesAnticancer, DNA Cleavage nih.govresearchgate.net
6-(4-substitutedpiperazin-1-yl) phenanthridinesAntitubercular nih.gov

The extended aromatic system of the phenanthridine core endows these molecules with interesting photophysical properties, making them suitable for applications such as fluorescent probes. rsc.org The relationship between the chemical structure and the optoelectronic properties of phenanthridine derivatives is an active area of research.

Studies on fused pyrazole-phenanthridine based D–π–A luminophores have shown that their absorption and emission properties can be tuned by altering the pH. rsc.org Theoretical calculations using density functional theory (DFT) have been employed to understand the mechanistic aspects of these proton-induced fluorescence changes. rsc.org

Furthermore, the photophysical properties of phenanthridine derivatives can be modulated by annulation with other ring systems. For example, the fusion of a benzofuran (B130515) ring to the phenanthrene chromophore can lead to a bathochromic (red) shift in the absorption and emission spectra and can enhance the quantum yield in certain solvents. rsc.org The rigidity of the molecular structure also plays a significant role, with more rigid hemicage complexes of phenanthroline ligands exhibiting enhanced excited-state lifetimes and emission quantum yields. nih.gov

Computational Predictions in SAR Studies

Computational methods are integral to modern drug discovery and development, providing powerful tools to predict and rationalize the structure-activity relationships (SAR) of bioactive compounds. In the context of phenanthridine derivatives, computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been employed to elucidate the structural determinants of their biological activities and to guide the design of new, more potent analogues. While specific computational SAR studies on This compound are not extensively documented in publicly available research, the methodologies applied to the broader class of phenanthridine and related nitroaromatic compounds provide a framework for understanding its potential interactions and for predicting its activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built using calculated molecular descriptors, which quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.

For a class of compounds, a statistically significant QSAR model can predict the activity of novel derivatives, thereby prioritizing synthetic efforts. For instance, QSAR studies on diarylpyrimidine (DAPY) derivatives have successfully used a combination of topological and physicochemical descriptors to predict their inhibitory activity against reverse transcriptase. researchgate.net This approach involves multiple linear regression analysis to derive a predictive model. researchgate.net Similarly, for substituted (S)-phenylpiperidines, QSAR analysis has shown that lipophilicity (expressed as clog P) and steric factors play a significant role in their antagonist activity at dopamine (B1211576) receptors. thermofisher.com

In the case of nitroaromatic compounds, such as nitrofuran derivatives with antibacterial activity, QSAR analysis has been used to understand the physicochemical features that govern their efficacy. researchgate.net These studies suggest that while the enzymatic reduction of the nitro group is crucial for activity, it may not be the rate-determining step. researchgate.net Such findings are relevant for understanding the bioactivity of This compound , as the nitro groups are expected to be key features in its biological profile. A typical QSAR study involves the generation of a dataset of compounds with their measured biological activities, followed by the calculation of molecular descriptors and the development of a regression model.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or a nucleic acid. chemsrc.com This method is instrumental in understanding the molecular basis of a drug's action and in SAR studies. By visualizing the binding mode and the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, researchers can rationalize why certain structural modifications lead to an increase or decrease in activity.

For phenanthridine derivatives, molecular docking has been widely applied. For example, in the development of phenanthridine-based inhibitors of the pro-survival Bcl-XL protein, computer simulations and molecular modeling were used to understand the different binding profiles of closely related natural products. researchgate.net These studies helped to identify the structural motifs required for specific binding and inhibitory activity. researchgate.net In another study, molecular docking was used to investigate the binding of dihydropyrrolo[1,2-f]phenanthridine derivatives to selected human molecular targets, leading to the identification of a lead compound with significant anticancer activity. scbt.com The binding affinity is often evaluated by a scoring function, which provides an estimate of the binding free energy (in kcal/mol). chemsrc.comnih.gov

Molecular docking studies on phenanthrene derivatives, which share the core tricyclic structure with phenanthridines, have also been used to predict their cytotoxic potential against various cancer targets. chemsrc.comnih.gov These studies confirmed that the studied compounds exhibit significant binding affinities for important cancer-related proteins. chemsrc.comnih.gov Similarly, quantum chemical calculations and molecular mechanics simulations have been used to study the binding of phenanthridine intercalators to DNA, highlighting the importance of dispersion energy in this interaction. chemsrc.com

For This compound , molecular docking could be used to predict its binding to various potential targets, such as DNA or specific enzymes. The presence of the nitro groups would be expected to influence its binding through specific electronic and steric interactions.

The combination of QSAR and molecular docking provides a powerful synergistic approach in computational SAR studies. QSAR can identify the key physicochemical properties correlated with activity, while molecular docking can provide a three-dimensional model of the interaction at the molecular level, offering a rationale for the observed QSAR. These computational predictions are crucial for the rational design of new phenanthridine derivatives with improved therapeutic properties.

Advanced Applications and Research Directions

Development of Advanced Materials

The phenanthridine (B189435) moiety is a key component in the design of novel organic materials with tailored electronic and optical properties. Its derivatives are being explored for their potential in creating advanced polymeric materials with enhanced thermal and mechanical characteristics.

Conjugated Polymers and Polyketanils with Phenanthridine Moieties

Conjugated polymers incorporating the phenanthridine framework are of significant interest due to their potential for simultaneous electronic and ionic transport. rsc.org These materials, known as conjugated polyelectrolytes (CPEs), feature a π-conjugated backbone that facilitates charge movement and ionic functional groups. rsc.org The rigid and planar nature of the phenanthridine unit contributes to efficient π-conjugation along the polymer chain. researchgate.net

A notable example involves the synthesis of new conjugated polyketanils (PKs) using 3,8-diamino-6-phenylphenanthridine (B17713) as a key monomer. nih.gov These polymers have been investigated for their light-emitting properties. nih.gov The relationship between the structure of these PKs and their photoluminescence has been studied, revealing that the emission can be tuned to green, yellow, and red light. nih.gov

The synthesis of these advanced polymers often involves reactions like the Schiff-base reaction to create azomethine linkages. researchgate.net For instance, a conjugated copolymer, poly[N-(2-ethylhexyl)phenothiazine-alt-6-phenyl phenanthridine] [poly(PZ-PTI)], was synthesized and demonstrated improved solubility in common organic solvents. researchgate.net

Polymer TypeMonomersKey PropertiesPotential Application
Polyketanils (PKs)3,8-diamino-6-phenylphenanthridine, various diketonesGreen, yellow, and red light emission; photoluminescence can be tuned. nih.govLight-emitting polymers nih.gov
Poly(PZ-PTI)N-(2-ethylhexyl)phenothiazine, 6-phenylphenanthridine (B3050595)Improved solubility in organic solvents, electroluminescence at 572 nm (yellow). researchgate.netPolymer LEDs researchgate.net

Optoelectronic Devices and Light-Emitting Properties

Phenanthridine derivatives are promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their inherent light-emitting properties. mdpi.com The specific structure of the phenanthridine core influences the color and efficiency of the light emission. nih.gov For example, the substituent at the 6-position of the phenanthridine ring has a pronounced effect on the optical properties of the chromophore. nih.gov

Research into phenanthroimidazole derivatives has shown their potential as emitters in non-doped deep-blue OLEDs, exhibiting high fluorescence quantum yields. rsc.org The modification of the phenanthroimidazole structure allows for tuning of the emission color. rsc.org Similarly, polyketanils containing 3,8-diamino-6-phenylphenanthridine moieties exhibit light-emitting properties, with the emission color dependent on the specific polymer architecture. nih.gov

The electroluminescent properties of these materials are a key area of investigation. For instance, a single-layered polymer light-emitting diode (PLED) using a poly(PZ-PTI) copolymer as the emitting layer showed yellow emission at 572 nm. researchgate.net

Sensing Applications (e.g., H₂S Sensing)

The unique fluorescent properties of phenanthridine derivatives make them suitable for the development of chemical sensors. nih.govnih.gov A significant application is in the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. nih.govmdpi.com

Fluorescent "turn-on" chemosensors based on a phenanthroimidazole scaffold have been developed for imaging H₂S in living cells. nih.gov These sensors are designed to exhibit a change in their fluorescence upon reacting with H₂S. nih.gov The design of such probes often relies on specific chemical reactions, such as the reduction of an azide (B81097) group to an amine, which triggers a significant increase in fluorescence. mdpi.com

Sensor TypeTarget AnalytePrincipleKey Feature
Phenanthroimidazole-based chemosensorHydrogen Sulfide (H₂S)Fluorescence "turn-on" upon reaction with H₂S. nih.govSuitable for imaging H₂S in living cells. nih.gov
Naphthalimide-based fluorescent probeHydrogen Sulfide (H₂S)Reduction of an azide to an amine by H₂S, leading to a 54-fold fluorescence enhancement. mdpi.comHigh sensitivity with a detection limit of 15.5 nM. mdpi.com

Functionalization with Nanoparticles for Enhanced Luminescence

The luminescence of phenanthridine dyes can be significantly enhanced by coupling them with metallic nanoparticles. nih.govnih.govacs.org This phenomenon, known as surface-enhanced fluorescence (SEF), arises from the interaction of the dye with the electromagnetic field near the metal surface. nih.gov

In one study, the luminescence of 3,8-diamino-6-phenylphenanthridine was enhanced approximately two-fold when the dye was attached to aggregated silver nanoparticles. nih.govnih.govacs.org The aggregation of the nanoparticles creates a stronger electromagnetic field, leading to a more significant enhancement of the dye's fluorescence. nih.gov This approach offers a promising strategy for developing brighter and more sensitive fluorescent labels for biological and chemical sensing applications. nih.gov

Pharmaceutical and Biomedical Innovations

The biological activity of phenanthridine derivatives has been a subject of interest for decades, with research focusing on their potential as therapeutic agents. nih.gov

Anti-tumor and Anti-viral Properties

Derivatives of 3,8-Dinitro-6-phenylphenanthridine are being investigated for their potential anti-tumor and anti-viral activities. sigmaaldrich.com The proposed mechanism of action for the anti-tumor effects of some phenanthridine compounds involves their ability to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to the inhibition of tumor cell growth.

For instance, 6-phenylphenanthridine-4-carboxamides have been identified as a new class of DNA-intercalating anti-tumor agents with moderate in vivo activity against certain types of leukemia and lung carcinoma. nih.gov Furthermore, some dihydropyrrolo[1,2-f]phenanthridine derivatives have shown significant anticancer and DNA cleavage activity. nih.gov The search for new phenanthridine-based therapeutic agents is an active area of research, with studies exploring their efficacy against various cancer cell lines and in animal models. nih.govnih.gov

It is important to note that while the diamino derivative, 3,8-diamino-6-phenylphenanthridine, has been investigated for its anti-tumor and anti-viral properties, the dinitro compound itself is often utilized as a synthetic intermediate in the creation of these more biologically active molecules. sigmaaldrich.com The reduction of the nitro groups to amino groups is a key chemical transformation in this process.

Compound ClassBiological ActivityMechanism of Action
6-Phenylphenanthridine-4-carboxamidesAnti-tumor nih.govDNA intercalation nih.gov
Dihydropyrrolo[1,2-f]phenanthridinesAnticancer, DNA cleavage nih.govNot fully elucidated, involves DNA interaction nih.gov
Phenformin (a biguanide, for context)Anti-tumor nih.govInhibits myeloid-derived suppressor cells, enhances anti-PD-1 therapy nih.gov

Development of Anti-Vitiligo Compounds

Vitiligo is a skin condition that has long affected humans, and the development of targeted drugs remains an area of active research. nih.gov One promising therapeutic strategy involves the activation of the Wnt/β-catenin signaling pathway, which has been shown to induce melanogenesis and repigmentation. nih.govresearchgate.net Research has identified phenanthridine derivatives as potential Wnt signaling agonists that bind to the Axin protein, a key component of the pathway. nih.govresearchgate.net

In a notable study, a series of phenanthridine derivatives were designed and synthesized to optimize their anti-vitiligo activity. nih.gov Through structure-activity relationship (SAR) analysis, researchers found that specific substitutions on the phenanthridine core could significantly enhance the desired biological effect. Key findings from this research include:

Substitutions at the C-4 position with hydrogen-bond acceptors led to enhanced melanogenesis activity. nih.gov

The replacement of the aromatic benzene (B151609) ring C with a pyrazole (B372694) scaffold also resulted in increased melanogenesis and tyrosinase activity. nih.gov

A comprehensive optimization effort revealed that adding phenolic hydroxyl or 3-methyl-pyridine groups at the C-7 position markedly improved the compounds' ability to stimulate melanogenesis and tyrosinase activity. nih.gov

Two compounds, in particular, were identified as potent anti-vitiligo agents that specifically activate the Wnt/β-catenin signaling pathway by targeting Axin. nih.govresearchgate.net These findings open up a new therapeutic avenue for vitiligo treatment, with these phenanthridine derivatives representing potential lead compounds for future drug development. nih.govresearchgate.net

Potential in Drug Discovery and Therapeutic Agent Development

The phenanthridine nucleus is recognized as a "drug preconception" scaffold due to its wide range of biological activities. nih.gov Its derivatives have been extensively investigated for various therapeutic applications, demonstrating the platform's versatility in drug discovery.

Anticancer Agents: Phenanthridines are a significant class of nitrogenous heterocycles with broad applications in medicinal chemistry, particularly in the development of anticancer agents. nih.gov Their mechanism of action often involves DNA intercalation, which disrupts DNA replication and transcription in cancer cells. wikipedia.org For instance, Phenanthriplatin (B610081), a platinum(II)-based agent, demonstrates its anticancer activity by forming monofunctional adducts with guanosine (B1672433) residues in DNA, which in turn impedes RNA polymerase II. wikipedia.org The hydrophobic phenanthridine ligand in this compound is thought to enhance its cellular uptake, making it more cytotoxic to cancer cells compared to cisplatin. wikipedia.org Researchers have also synthesized and evaluated dihydropyrrolo[1,2-f]phenanthridines, identifying a lead compound with significant anticancer and DNA cleavage activity. nih.gov

Antitubercular and Antileishmanial Agents: The emergence of multidrug-resistant tuberculosis has necessitated the search for new chemical entities for treatment. nih.gov The phenanthridine core is known to exhibit antitubercular activity. nih.gov In one study, a series of phenanthridine amide and 1,2,3-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. nih.govrsc.org Two compounds emerged as the most active agents, demonstrating potent activity in both replicating and non-replicating bacterial assays. nih.gov Molecular docking studies suggested that these compounds likely act by inhibiting Mycobacterial DNA topoisomerase II. nih.gov

Furthermore, phenanthridine-triazole hybrids have been evaluated as potential antileishmanial agents. nih.gov Several synthesized analogs showed significant activity against Leishmania infantum promastigotes and were found to be non-toxic to mammalian cells. nih.gov One compound proved to be four times more potent than the current drug miltefosine, highlighting the potential of this chemical class in treating leishmaniasis. nih.gov

Therapeutic AreaTarget/MechanismExample Derivative ClassKey Findings
Anti-VitiligoWnt/β-catenin signaling pathway agonist (targeting Axin)Substituted PhenanthridinesSpecific substitutions enhance melanogenesis and tyrosinase activity. nih.govresearchgate.net
AnticancerDNA intercalation; RNA polymerase II inhibitionPhenanthriplatin, Dihydropyrrolo[1,2-f]phenanthridinesDemonstrates significant cytotoxicity and DNA cleavage activity. nih.govwikipedia.org
AntitubercularMycobacterial DNA topoisomerase II inhibitionPhenanthridine amides and triazolesActive against replicating and non-replicating M. tuberculosis. nih.gov
AntileishmanialTrypanothione reductase inhibition (predicted)Phenanthridine triazolesPotent activity against L. infantum, surpassing current treatments. nih.gov

Chromatographic Applications

The structural characteristics of phenanthridine derivatives make them suitable for specialized applications in separation science, particularly in affinity chromatography.

The demand for high-purity plasmid DNA (pDNA) for applications like gene therapy and DNA vaccines has driven the development of efficient purification methods. core.ac.uknih.gov Liquid chromatography is a preferred method, and affinity chromatography, in particular, offers high selectivity. core.ac.uksigmaaldrich.com

A close analog of this compound, 3,8-Diamino-6-phenylphenanthridine (DAPP) , has been successfully employed as an affinity ligand for the purification of supercoiled plasmid DNA. core.ac.ukadipogen.com In this technique, the DAPP molecule is immobilized onto a chromatographic support, such as Sepharose. core.ac.uk The purification process leverages the specific interactions between the DAPP ligand and the pDNA.

The key features of DAPP-Sepharose affinity chromatography are:

pH-Dependent Binding: The binding of pDNA to the DAPP-Sepharose matrix is pH-dependent. Total retention of components from a clarified cell lysate is achieved at a pH below the pKa of DAPP (5.8). core.ac.uk

Salt-Mediated Elution: The presence of salt destabilizes the binding between the ligand and pDNA. Therefore, the elution of the bound plasmid is easily accomplished by introducing low concentrations of sodium chloride into the buffer. core.ac.uk

High Purity and Yield: This method has been shown to produce pharmaceutical-grade supercoiled pDNA with high yield and quality, effectively separating it from contaminants like linear and open-circular pDNA isoforms, even from complex cell lysates. core.ac.uk

Environmental and Economic Advantages: Compared to other affinity ligands like berenil, the DAPP-Sepharose system requires much smaller amounts of salt for elution, which has positive economic and environmental implications. core.ac.uk

This application demonstrates the utility of the phenanthridine scaffold in creating highly specific and efficient tools for bioseparation processes. core.ac.ukadipogen.com

Future Perspectives in Phenanthridine Research

The field of phenanthridine chemistry continues to evolve, with ongoing research focused on discovering more efficient synthetic methods and designing novel materials with tailored functionalities.

While classical methods for phenanthridine synthesis, such as the Pictet-Ankersmit reaction, have been known for over a century, there is a significant and ongoing interest in developing novel and more efficient synthetic routes. beilstein-journals.org Modern research focuses on methods that offer milder reaction conditions, greater functional group tolerance, and higher yields.

Two of the most common modern approaches are:

Radical-Based Synthesis: This approach often utilizes readily available and inexpensive starting materials. beilstein-journals.orgnih.gov Radical reactions can be initiated using various chemical initiators or through UV irradiation, sometimes without a photocatalyst. nih.govnih.gov A notable example involves the generation of a difluoromethyl radical (•CF2H) from aryl-substituted difluoromethylborates, which then undergoes isonitrile insertion and cyclization to form 6-(difluoromethyl) phenanthridines.

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Suzuki coupling, have become a versatile tool for constructing the phenanthridine core. beilstein-journals.orgchemrxiv.org These methods allow for the synthesis of a wide variety of substituted phenanthridines under mild conditions, often with high stereo- and regioselectivity. nih.gov Other metals like copper and iodine have also been used to mediate the intramolecular cyclization steps required to form the central ring. rsc.orgresearchgate.net

Synthetic ApproachKey FeaturesExample Reaction
Radical-Based SynthesisUses inexpensive starting materials; can be initiated by chemicals or light. beilstein-journals.orgnih.govIsonitrile insertion of a difluoromethyl radical.
Transition-Metal CatalysisHigh versatility and selectivity; mild reaction conditions. nih.govPalladium-catalyzed Suzuki coupling followed by condensation. chemrxiv.org
Photochemical CyclizationUV light-mediated intramolecular cyclization of biaryl oximes. nih.govFormation of phenanthridine from an oxime ether via an iminyl radical. nih.gov
Iodine-Mediated C-H AminationTransition-metal-free; operationally simple and scalable. rsc.orgIntramolecular sp3 C–H amination of aniline (B41778) precursors. rsc.org

Future work in this area may explore photocatalytic and electrochemical methods to generate radical intermediates, further expanding the toolkit for synthesizing these valuable compounds.

The rigid, planar, and π-conjugated structure of the phenanthridine system makes it an excellent building block for the design of novel functional materials. Its derivatives are known for their strong luminescence and DNA intercalating properties, which are leveraged in various material science applications. wikipedia.orgadipogen.com

One key application is in the development of fluorescent probes and dyes . wikipedia.orgadipogen.com Ethidium (B1194527) bromide and propidium (B1200493) iodide are classic examples of phenanthridine-based dyes used to visualize nucleic acids in laboratory settings due to their ability to intercalate into DNA and fluoresce. wikipedia.org

Another area of application is in polymer chemistry . 3,8-Diamino-6-phenylphenanthridine is used in the synthesis of rigid polyamides. adipogen.comthermofisher.comsigmaaldrich.com The incorporation of the rigid phenanthridine unit into the polymer backbone can impart desirable properties such as thermal stability and specific mechanical characteristics. Research is also exploring the creation of nitrogen-containing graphenic buckybowls and other conjugated molecules for potential use in organic electronics. researchgate.net The design of new phenanthridine-based molecules with aggregation-induced emission (AIE) properties is also a promising direction for creating organelle-specific imaging agents. researchgate.net

Targeted Drug Delivery Systems

A comprehensive search for research on the application of this compound in targeted drug delivery systems has yielded no specific studies. Targeted drug delivery is a sophisticated approach that aims to deliver therapeutic agents to specific cells or tissues, thereby enhancing efficacy and minimizing off-target effects. nih.govnih.gov This is often achieved by conjugating a drug to a targeting moiety, such as a ligand or antibody, that recognizes a specific receptor on the target cell. nih.gov

While related phenanthridine derivatives, such as 3,8-Diamino-6-phenylphenanthridine, have been investigated for their anti-tumor properties and ability to intercalate with DNA, similar research for the 3,8-dinitro counterpart is not apparent. adipogen.comsigmaaldrich.com The dinitro substitution on the phenanthridine core would significantly alter its electronic and steric properties compared to the diamino derivative, making it difficult to extrapolate potential applications without dedicated studies.

Advanced Spectroscopic Probes

Similarly, there is a notable absence of published research on the use of this compound as an advanced spectroscopic probe. Advanced spectroscopic probes are molecules designed to exhibit specific changes in their photophysical properties, such as fluorescence or absorbance, in response to a particular analyte or environmental condition.

The related compound, 3,8-Diamino-6-phenylphenanthridine, is described as a fluorescent dye with a large π-conjugated structure and strong luminescence, making it suitable for use in fluorescent probes. adipogen.com The photophysical properties of phenanthridine derivatives are of interest in the development of probes. However, without experimental data on the quantum yield, excitation and emission spectra, and sensitivity of this compound to its environment, its potential as a spectroscopic probe remains speculative.

Q & A

Q. How should raw data from stability studies be formatted to ensure reproducibility?

  • Best Practices : Tabulate time-temperature-stability profiles with ±0.1°C precision. Include metadata (humidity, solvent batch, instrument calibration). Publish raw datasets in supplementary materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.